

Application of PAd-DalPhos in Pharmaceutical Synthesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

The efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical synthesis, as the resulting arylamine moieties are prevalent in a vast array of active pharmaceutical ingredients (APIs). The use of **PAd-DalPhos**, a sterically demanding and electron-rich bisphosphine ligand, in combination with nickel catalysis, has emerged as a powerful and sustainable alternative to traditional palladium-based methods for C-N cross-coupling reactions. This nickel-based catalytic system offers numerous advantages, including the use of a more earth-abundant metal, broad substrate scope, and high functional group tolerance, making it particularly valuable in the synthesis of complex pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of **PAd-DalPhos** in the synthesis of pharmaceutical intermediates, with a focus on Buchwald-Hartwig amination reactions.

Key Advantages of the PAd-DalPhos/Nickel System:

- High Catalytic Activity: Enables the coupling of challenging substrates, including heteroarylamines and bulky primary alkylamines, which are common in lipophilic APIs.[1][2]
- Broad Substrate Scope: Effective for a wide range of (hetero)aryl chlorides, bromides, and tosylates as electrophilic coupling partners.[2]



- Sustainability: Utilizes nickel, a more earth-abundant and less expensive metal than palladium, aligning with green chemistry principles.
- Large-Scale Applicability: The methodology has been successfully applied to the decagramscale synthesis of a pharmaceutical intermediate, demonstrating its potential for industrial production.[3]

Data Presentation

The following tables summarize representative quantitative data for nickel-catalyzed C-N cross-coupling reactions using **PAd-DalPhos** and its derivatives.

Table 1: Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines with (Hetero)aryl Chlorides using PAd2-DalPhos[1][4]



Entry	Aryl Chlorid e	Heteroa rylamin e	Catalyst System	Base	Temp. (°C)	Time (h)	Yield (%)
1	4- Chlorobe nzonitrile	2- Aminopyr idine	(PAd2- DalPhos) Ni(o- tolyl)Cl (2 mol%)	NaOtBu	100	18	95
2	4- Chloroac etopheno ne	2- Aminopyr imidine	(PAd2- DalPhos) Ni(o- tolyl)Cl (2 mol%)	NaOtBu	100	18	92
3	1-Chloro- 4- (trifluoro methyl)b enzene	3- Aminoqui noline	(PAd2- DalPhos) Ni(o- tolyl)Cl (2 mol%)	NaOtBu	100	18	88
4	2- Chlorona phthalen e	2-Amino- 5- methylthi azole	(PAd2- DalPhos) Ni(o- tolyl)Cl (2 mol%)	NaOtBu	100	18	90

Table 2: Nickel-Catalyzed C-N Cross-Coupling of Bulky Primary Alkylamines with (Hetero)aryl Electrophiles using Ph**PAd-DalPhos**[2]



Entry	Aryl Electrop hile	Amine	Catalyst System	Base	Temp. (°C)	Time (h)	Yield (%)
1	4- Chlorotol uene	tert- Butylami ne	(PhPAd- DalPhos) Ni(o- tolyl)Cl (1 mol%)	NaOtBu	80	16	98
2	1-Bromo- 4- methoxy benzene	Adamant ylamine	(PhPAd- DalPhos) Ni(o- tolyl)Cl (1 mol%)	NaOtBu	80	16	96
3	4-Tolyl tosylate	Cyclohex ylamine	(PhPAd- DalPhos) Ni(o- tolyl)Cl (1 mol%)	NaOtBu	100	18	91
4	2- Chloropy ridine	Benzhydr ylamine	(PhPAd- DalPhos) Ni(o- tolyl)Cl (1 mol%)	NaOtBu	80	16	94

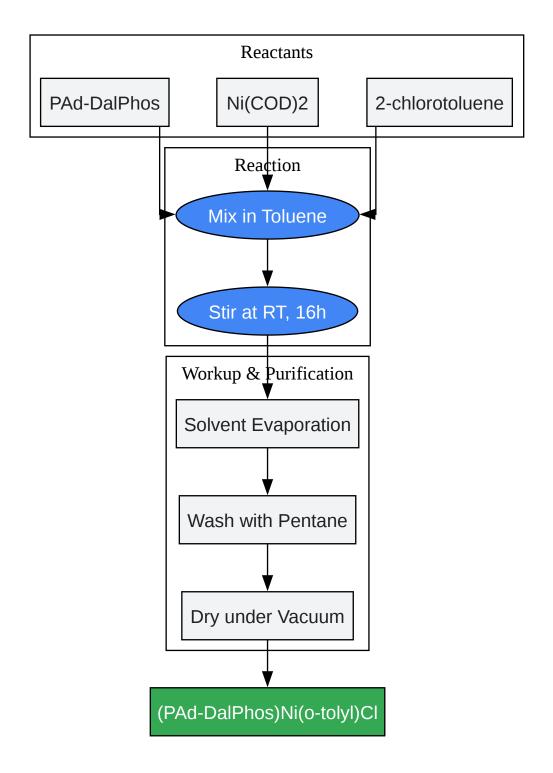
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the (PAd-DalPhos)Ni(o-tolyl)Cl Pre-catalyst

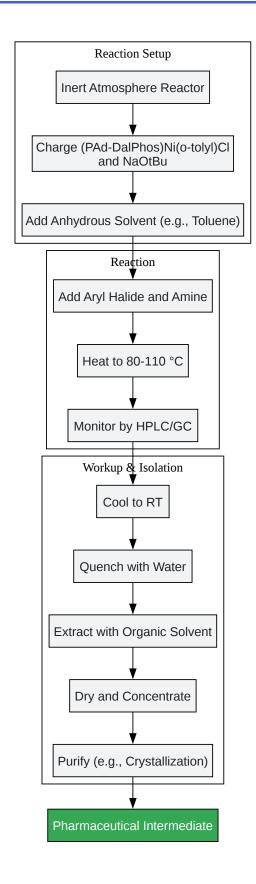
This protocol is based on a general method for the synthesis of (DalPhos)Ni(aryl)Cl precatalysts.[5][6]

Diagram: Synthesis of (PAd-DalPhos)Ni(o-tolyl)Cl Pre-catalyst

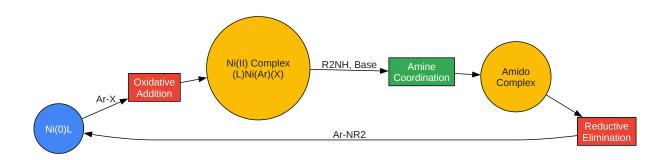












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